4-(N-Allylamino)-3-nitroaniline

Description

Structural Features and Functional Group Analysis of 4-(N-Allylamino)-3-nitroaniline

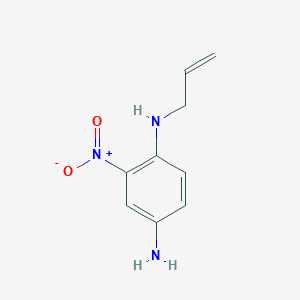

The structure of this compound is characterized by a benzene (B151609) ring substituted with a primary amino group (-NH₂), a secondary N-allylamino group (-NH-CH₂CH=CH₂), and a nitro group (-NO₂). The IUPAC name for this compound is 2-nitro-1-N-prop-2-enylbenzene-1,4-diamine. nih.gov

Key Functional Groups and Their Influence:

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. Its presence deactivates the ring towards electrophilic substitution and can activate it for nucleophilic aromatic substitution. The nitro group's position ortho to the secondary amine and meta to the primary amine affects the reactivity and basicity of these amino groups.

Allyl Group (-CH₂CH=CH₂): The allyl group provides a site for a variety of chemical transformations, such as addition reactions, oxidation, and polymerization. ontosight.ai This functional group is a key feature in many building blocks for organic synthesis. nih.gov

Aromatic Ring: The benzene ring serves as the scaffold for these functional groups and its π-system is integral to the compound's electronic and spectroscopic properties.

The spatial arrangement of the nitro group adjacent to the N-allylamino group allows for the potential formation of an intramolecular hydrogen bond between the amino proton and one of the oxygen atoms of the nitro group. This type of interaction is common in ortho-nitroaniline derivatives and can influence the compound's conformation and physical properties. acs.org

Predicted Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 2-nitro-1-N-prop-2-enylbenzene-1,4-diamine |

| CAS Number | 160219-76-1 |

| XLogP3 | 1.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. nih.gov

Academic Context and Research Significance within Nitroaniline and N-Allyl Amine Chemistry

The academic significance of this compound stems from its identity as a bifunctional molecule, combining the features of both nitroanilines and N-allyl amines.

Nitroanilines are important intermediates in the synthesis of a wide range of commercially significant products. They are precursors to dyes, polymers, and various biologically active compounds. scbt.comsciforum.netwikipedia.org The presence of both an amino and a nitro group on the same aromatic ring makes them versatile for further chemical modifications. For instance, the nitro group can be reduced to an amine, yielding a diamine, or the existing amino group can be diazotized for coupling reactions. wikipedia.org Substituted nitroanilines are also investigated in materials science for their potential in creating advanced polymers and materials with specific optical properties. scbt.comnih.gov

N-Allyl amines are a crucial class of building blocks in organic synthesis. nih.gov The allyl group's reactivity allows for the construction of complex molecular architectures, including various nitrogen-containing heterocycles. researchgate.net Many pharmaceuticals and bioactive molecules contain the allylic amine motif. nih.govacs.orgresearchgate.netatamanchemicals.com

Therefore, this compound can be viewed as a molecular scaffold that could be utilized in several research areas. The primary amine could be diazotized for the synthesis of azo dyes, with the N-allyl group providing a site for subsequent polymerization or modification. mdpi.com Alternatively, the nitro group could be reduced to create a triamine, a potentially useful ligand or monomer. The allyl group itself could undergo reactions to form heterocyclic systems, a common strategy in medicinal chemistry. scispace.com

Review of Relevant Literature on Substituted Nitroanilines and N-Allyl Amines

While no dedicated studies on this compound were identified, a review of the literature on related compounds provides insight into its potential synthesis and applications.

Synthesis: The synthesis of N-allyl anilines is often achieved through the reaction of an aniline (B41778) with an allyl halide, such as allyl bromide, in the presence of a base. tandfonline.com For instance, the reaction of p-nitroaniline with allyl bromide at elevated temperatures has been shown to produce the corresponding N,N-diallyl derivative, with the monoallyl derivative as an intermediate. tandfonline.com A plausible synthetic route for this compound could involve the reaction of 2-nitro-p-phenylenediamine (B147321) with an allyl halide. Another approach could be the nitration of an N-allyl-p-aminoaniline derivative, though controlling the regioselectivity of the nitration could be challenging.

Structural and Spectroscopic Studies: Studies on similar nitroaniline derivatives provide a basis for predicting the spectroscopic characteristics of this compound. For example, research on 4-benzyloxy-2-nitroaniline involved detailed analysis using FTIR, FT-Raman, UV-Vis, and NMR spectroscopy, combined with DFT calculations, to study intramolecular charge transfer and hydrogen bonding. nih.gov Similar investigations on this compound would likely reveal a complex interplay of electronic effects from the donor and acceptor groups. The crystal structures of various substituted nitroanilines have been determined, often revealing extensive hydrogen bonding networks and π–π stacking interactions that dictate the solid-state packing. acs.orgresearchgate.netrsc.org

Applications: The applications of substituted nitroanilines and N-allyl amines are diverse. Nitroanilines are fundamental in the production of dyes and pigments. wikipedia.org They also serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. sciforum.netontosight.ai N-alkyl amines, including N-allyl amines, are extensively used in the synthesis of dyes, pharmaceuticals, agrochemicals, and functional materials. magtech.com.cn The allyl group is particularly useful for creating cross-linked polymers and for the synthesis of heterocyclic compounds. ontosight.airesearchgate.net Allylic amines are key intermediates in the chemical industry for manufacturing pharmaceuticals, pesticides, and polymers. researchgate.net Given these precedents, this compound holds promise as a versatile intermediate for developing new materials and biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-N-prop-2-enylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h2-4,6,11H,1,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRMOOSWBWJUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634533 | |

| Record name | 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160219-76-1 | |

| Record name | 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 N Allylamino 3 Nitroaniline and Analogs

Synthetic Pathways to 4-(N-Allylamino)-3-nitroaniline

The construction of the this compound molecule can be approached from several distinct retrosynthetic disconnections. The primary strategies involve either forming the N-allyl bond on a pre-existing nitroaniline core or introducing the nitro group onto an N-allylated aniline (B41778) derivative.

A direct and common method for synthesizing N-alkylated anilines is through the nucleophilic substitution reaction between an aniline derivative and an alkyl halide. In this approach, the starting material would be an appropriate nitroaniline isomer, which is reacted with an allyl halide (e.g., allyl bromide or allyl chloride) to form the N-C bond. This process is a form of ammonolysis of alkyl halides. ncert.nic.in

The reaction typically involves the deprotonation of the amino group with a base to increase its nucleophilicity, followed by an attack on the electrophilic allyl halide. The choice of base and solvent is critical to the success of the reaction, preventing side reactions and promoting the desired N-alkylation. Palladium-catalyzed allylic substitution reactions also represent a powerful method for the formation of N-allyl bonds, often providing high selectivity and yields under mild conditions. acs.org

Table 1: Key Reagents in N-Allylation of Nitroanilines

| Component | Function | Examples |

|---|---|---|

| Nitroaniline Precursor | Starting material containing the aromatic core, nitro, and amino groups. | 4-Amino-2-nitroaniline |

| Allylating Agent | Source of the allyl group. | Allyl bromide, Allyl chloride |

| Base | Deprotonates the amine to enhance nucleophilicity. | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Provides the medium for the reaction. | Acetonitrile (B52724), Dimethylformamide (DMF) |

An alternative synthetic route involves the nitration of an N-allylated aniline precursor. This electrophilic aromatic substitution reaction introduces a nitro (-NO₂) group onto the aromatic ring. The standard reagent for nitration is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com

A significant challenge in the direct nitration of anilines is controlling the regioselectivity and preventing oxidation of the aniline. ncert.nic.in The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com However, in the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion. This anilinium group is a deactivating, meta-directing group. ncert.nic.inchegg.com This can lead to a mixture of products, including a significant amount of the meta-isomer. ncert.nic.in

To achieve the desired regioselectivity (nitration ortho to the allylamino group), the amino group is often protected, typically by acetylation with acetic anhydride. chempanda.com The resulting acetanilide (B955) is still an ortho-, para-director, but the bulky acetyl group can sterically hinder the ortho positions, favoring para-substitution. youtube.commagritek.com After the nitration step, the protecting group is removed by hydrolysis to yield the desired nitroaniline. magritek.com

Complex substituted anilines are often prepared through multistep synthetic sequences that allow for precise control over the placement of various functional groups. libretexts.org These syntheses combine fundamental reactions such as amine alkylation and nitro group introduction with other transformations like the reduction of nitro groups to amines. ncert.nic.inmerckmillipore.comnih.gov

For instance, a synthesis could begin with a simpler aromatic compound, followed by a sequence of nitration, reduction, protection, alkylation, and deprotection steps to build the target molecule. The order of these reactions is critical. For example, if a meta-directing group is required to achieve the desired substitution pattern, a nitro group might be introduced early in the synthesis. libretexts.org Conversely, if ortho- or para-substitution is needed, the activating amino group would be present before the electrophilic substitution step. chegg.comlibretexts.org The chemoselective hydrogenation of a nitro group in the presence of other reducible functional groups can be achieved using specific catalysts, such as supported gold nanoparticles. merckmillipore.comnih.govspringernature.com

Table 2: Example of a Multistep Synthetic Sequence

| Step | Reaction Type | Purpose |

|---|---|---|

| 1 | Acetylation | Protect the amino group of a starting aniline. |

| 2 | Nitration | Introduce a nitro group at the desired position (e.g., para to the protected amine). |

| 3 | Hydrolysis | Deprotect the amino group. |

Optimized Reaction Conditions and Parameters

The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction parameters.

For N-allylation reactions , key parameters include:

Temperature : Reactions are often run at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting side reactions.

Base : The choice and stoichiometry of the base are crucial. A strong, non-nucleophilic base is often preferred to fully deprotonate the amine without competing in the substitution reaction.

Solvent : Polar aprotic solvents like DMF or acetonitrile are commonly used as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

For nitration reactions , optimization involves:

Temperature : Nitration is a highly exothermic process and must be carefully controlled, typically at low temperatures (e.g., 0-10 °C), to prevent over-nitration and decomposition. prepchem.com

Reagent Ratio : The ratio of nitric acid to sulfuric acid and the concentration of the acids are fine-tuned to control the reactivity of the nitrating species (the nitronium ion, NO₂⁺).

Reaction Time : The reaction is monitored closely and quenched once the desired level of conversion is reached to minimize the formation of byproducts. magritek.com

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a primary concern in the synthesis of polysubstituted aromatic compounds.

In the nitration of N-allylaniline , the allylamino group (-NH-allyl) is an ortho-, para-director due to its ability to donate electron density to the ring via resonance. youtube.com However, as previously mentioned, protonation under acidic conditions forms the meta-directing anilinium ion. ncert.nic.in Protecting the amine as an amide mitigates this issue and directs nitration primarily to the para position, with some ortho-isomer also forming. chempanda.com The bulky nature of the protected group can sterically hinder the ortho position, thus enhancing para-selectivity. youtube.com

In the N-allylation of a nitroaniline , the reaction is highly regioselective for the nitrogen atom, as the amine is a much stronger nucleophile than the aromatic ring carbons.

Stereoselectivity is not a factor in the synthesis of the achiral this compound molecule itself. However, if chiral precursors or catalysts were used in the synthesis of analogs, enantioselective or diastereoselective outcomes could be achieved. For example, palladium-catalyzed asymmetric allylic amination is a well-established method for the synthesis of chiral allylic amines. acs.org

Isolation and Purification Techniques for Research Applications

Following the chemical synthesis, the target compound must be isolated from the reaction mixture and purified to a high degree, which is essential for its use in research applications. Common techniques for nitroaniline derivatives include:

Extraction : The reaction mixture is often first treated with an aqueous solution to remove inorganic salts and water-soluble impurities. The product is then extracted into an organic solvent like methylene (B1212753) chloride or ethyl acetate. google.comgoogle.com

Crystallization/Recrystallization : This is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. orgsyn.org For nitroanilines, solvents like ethanol (B145695) or aqueous methanol (B129727) are often effective. prepchem.comyoutube.com

Chromatography : Column chromatography is widely used for the separation of compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). google.comgoogle.com This technique is particularly useful for separating isomers or removing closely related impurities that are difficult to separate by recrystallization.

Filtration : Simple filtration is used to collect the solid product after precipitation or crystallization. youtube.com

The choice of purification method depends on the physical properties of the compound (e.g., solubility, melting point) and the nature of the impurities present.

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is fundamental for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 4-(N-Allylamino)-3-nitroaniline would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of the aniline (B41778) backbone, the nitro group, and the allyl substituent would give rise to specific vibrational modes. Key regions of interest would include N-H stretching vibrations for the secondary amine, asymmetric and symmetric stretches for the NO₂ group, C=C stretching for the allyl group and the aromatic ring, and various C-H and C-N stretching and bending modes. jchps.comresearchgate.netspectroscopyonline.com

Expected FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Nitro Group | Symmetric NO₂ Stretch | 1335 - 1380 |

| Alkene (Allyl) | C=C Stretch | 1620 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkene (Allyl) | =C-H Stretch | 3010 - 3095 |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 |

| Alkyl (Allyl) | C-H Stretch | 2850 - 2960 |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the C=C bonds of the aromatic ring and allyl group would be expected to produce strong Raman signals. nih.govresearchgate.net Analysis of these signals can offer insights into molecular symmetry and electronic properties. jchps.comnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons, the protons of the allyl group (vinylic and allylic), and the N-H proton of the amine. rsc.org

The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino group, leading to a characteristic pattern for the aromatic carbons. rsc.org Signals for the three distinct carbons of the allyl group would also be expected. rsc.orgnih.gov

Two-Dimensional (2D) NMR Correlation Spectroscopy

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. youtube.comnih.govsdsu.edu

COSY: A ¹H-¹H COSY experiment would establish proton-proton coupling networks, for instance, confirming the connectivity within the allyl group and identifying adjacent protons on the aromatic ring. sdsu.eduscribd.com

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. scribd.comnih.gov

HMBC: This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. youtube.comnih.gov

Dynamic NMR Studies of Conformational and Rotational Barriers

The bond between the aromatic ring and the nitrogen of the allylamino group, as well as the bond to the nitro group, may exhibit restricted rotation. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could be used to investigate these conformational dynamics. nih.gov At low temperatures, separate signals for different conformers might be observed, which coalesce as the temperature is raised and the rate of rotation increases. By analyzing the line shapes at different temperatures, the energy barrier to rotation could be calculated, providing insight into the steric and electronic factors governing the molecule's flexibility. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is defined by the electronic structure of its core chromophore, which is a substituted nitroaniline system. The interaction between the electron-donating allylamino group and the electron-withdrawing nitro group, mediated by the π-system of the benzene (B151609) ring, gives rise to significant intramolecular charge-transfer (ICT) characteristics. rsc.orgresearchgate.net This ICT is responsible for the compound's absorption in the UV-visible region. rsc.org

In analogous push-pull molecules like p-nitroaniline, the charge transfer from the amino donor to the nitro acceptor results in an intense and bathochromically shifted (red-shifted) longest-wavelength absorption band, often referred to as the CT-band. rsc.orgcdnsciencepub.com For instance, the UV-Vis spectrum of 4-nitroaniline (B120555) (pNA) shows a lower cutoff wavelength at 398 nm, corresponding to an energy gap of 3.12 eV. jchps.com The substitution pattern is crucial; while 4-nitroaniline exhibits a strong CT-band, 3-nitroaniline (B104315) shows a diminished one due to a non-conjugating arrangement of the donor and acceptor groups. rsc.org The presence of the allyl group on the nitrogen atom in this compound is expected to modulate the electron-donating strength of the amino group, thereby influencing the energy and intensity of the ICT band.

The absorption characteristics are also highly sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.comrsc.org In polar solvents, the absorption maximum of push-pull chromophores typically shifts to longer wavelengths (a bathochromic shift) due to the stabilization of the more polar excited state. cdnsciencepub.commdpi.com The specific interactions between the solute and solvent molecules, including polarity, polarizability, and hydrogen bonding capabilities, determine the extent of this shift. mdpi.comrsc.org

Table 1: UV-Vis Absorption Data for Related Nitroaniline Compounds

| Compound | Solvent | λmax (nm) | Notes |

|---|---|---|---|

| 4-Nitroaniline | Various | ~380-400 | Strong intramolecular charge-transfer (ICT) band. jchps.comresearchgate.netnist.gov |

| 3-Nitroaniline | Various | ~360-380 | Diminished ICT band compared to the 4-isomer. rsc.orgresearchgate.net |

The fluorescence properties of this compound are expected to be weak. The nitro group (NO₂) is a well-known fluorescence quencher due to its strong electron-withdrawing nature, which can promote non-radiative decay pathways from the excited state. researchgate.netnih.gov Many nitroaromatic compounds are not intrinsically fluorescent for this reason. nih.gov

However, the emission properties are highly dependent on the molecular structure and environment. researchgate.netnih.gov While the nitro group itself is a quencher, some molecular systems containing nitro groups can exhibit significant fluorescence. researchgate.net The fluorescence of related compounds has been shown to be sensitive to solvent polarity, pH, and interactions with other molecules. nih.govresearchgate.net For example, in some push-pull systems, a structural rearrangement in the excited state can lead to an emissive intramolecular charge transfer (ICT) state. researchgate.net It is plausible that in specific solvent environments or in an aggregated state, this compound could exhibit detectable luminescence.

Furthermore, the quenching effect of related nitroanilines has been utilized in sensing applications. For instance, the fluorescence of certain metal-organic frameworks (MOFs) and nanoparticles is significantly quenched upon interaction with p-nitroaniline, allowing for its sensitive detection. nih.govsemanticscholar.org This indicates a strong electronic interaction between the excited state of the fluorophore and the nitroaniline molecule.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. nih.govthermofisher.com For this compound, the molecular formula is C₉H₁₁N₃O₂. The theoretical exact mass of the neutral molecule is 193.0851 u. HRMS analysis, typically using techniques like electrospray ionization (ESI), allows for the measurement of the molecular ion's mass with precision in the parts-per-million (ppm) range, thus validating the proposed formula. doi.orgcardiff.ac.uk

Experimental data for isomers with the formula C₉H₁₁N₃O₂ have confirmed this molecular formula. doi.orgchemmethod.com The detection of the protonated molecule, [M+H]⁺, with an exact mass of 194.0929 u is commonly observed in positive ion mode ESI-HRMS. cardiff.ac.uk

Table 2: HRMS Data for Isomers of C₉H₁₁N₃O₂

| Ion | Calculated m/z | Found m/z | Technique | Source |

|---|---|---|---|---|

| [M]⁺ | 193.0851 | 193.0850 | ESI | doi.org |

The fragmentation pattern observed in mass spectrometry provides a molecular fingerprint that is invaluable for structural confirmation. In electron ionization (EI) or collision-induced dissociation (CID) tandem mass spectrometry, the molecular ion of this compound would be expected to fragment via pathways characteristic of its functional groups. libretexts.orgnih.gov

Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 u) or the loss of a nitro radical (NO, 30 u). nih.govyoutube.com For nitroaniline isomers, the loss of NO to form an ion at m/z 108 is a known pathway. nih.gov The fragmentation of the N-allyl group is also anticipated. A primary fragmentation for aliphatic amines is α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the N-allyl group, this would involve the loss of a vinyl radical (C₂H₃, 27 u) to form a stable iminium ion. The presence of the aromatic ring leads to a stable molecular ion peak. libretexts.org

Based on the fragmentation of related structures, a proposed fragmentation scheme for this compound would include:

Loss of NO₂: [M - 46]⁺

Loss of NO: [M - 30]⁺

Alpha-cleavage: Loss of a vinyl radical from the allyl group, leading to [M - 27]⁺.

Loss of the entire allyl group: [M - 41]⁺.

The relative intensities of these fragment ions would help to distinguish it from other isomers. nih.gov

Other Spectroscopic Methods for Comprehensive Characterization

For a complete structural elucidation of this compound, other spectroscopic techniques are essential.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy would be used to identify the characteristic vibrations of the functional groups present in the molecule. nih.govnih.gov Key expected absorption bands would include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and allyl groups, C=C stretching of the allyl group and the aromatic ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. jchps.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise connectivity of atoms in an organic molecule. nih.gov

¹H NMR would show distinct signals for the aromatic protons, the protons of the allyl group (with characteristic splitting patterns for the vinyl and methylene (B1212753) protons), and the N-H proton. The chemical shifts and coupling constants would confirm the substitution pattern on the benzene ring.

¹³C NMR would reveal the number of unique carbon environments, with signals corresponding to the six aromatic carbons and the three carbons of the allyl group.

Together, these methods (UV-Vis, HRMS, IR, and NMR) provide a comprehensive and complementary dataset for the unambiguous characterization and structural confirmation of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitroaniline (p-Nitroaniline, pNA) |

| 3-Nitroaniline |

| 2-Nitroaniline |

| N,N-diethyl-4-nitroaniline |

Computational Chemistry Approaches for 4 N Allylamino 3 Nitroaniline

Quantum Chemical Calculations: Theoretical Foundations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 4-(N-Allylamino)-3-nitroaniline, these methods can predict its geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. For a comprehensive analysis of this compound, various DFT functionals, such as B3LYP, would typically be employed in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to accurately calculate properties like optimized geometry, total energy, and vibrational frequencies. Such calculations have been successfully applied to a range of nitroaniline derivatives, demonstrating their utility in predicting molecular characteristics.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.govarxiv.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying the electronic structure of molecules. For this compound, ab initio calculations would offer a detailed picture of its molecular orbitals and electronic transitions, complementing the insights gained from DFT. Studies on similar compounds have utilized these methods to elucidate their electronic behavior. nih.gov

Molecular and Electronic Structure Analysis: A Deeper Look

Beyond determining basic properties, computational chemistry allows for a detailed analysis of a molecule's three-dimensional structure and the distribution of its electrons, which are crucial for understanding its reactivity and interactions.

Conformational Analysis and Energy Minima

The presence of the flexible N-allylamino group in this compound suggests the existence of multiple conformational isomers. Conformational analysis is a critical step to identify the most stable three-dimensional arrangement of the atoms, corresponding to the global energy minimum on the potential energy surface. This process involves systematically rotating the rotatable bonds and calculating the energy of each conformation. For similar molecules, this analysis has been crucial in identifying the predominant structures and their relative stabilities. researchgate.net Without specific studies on this compound, it is not possible to provide a data table of its energy minima.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For nitroaniline derivatives, the HOMO is typically localized on the amino group and the benzene (B151609) ring, while the LUMO is centered on the nitro group. This distribution facilitates intramolecular charge transfer. The specific HOMO-LUMO gap for this compound would require dedicated calculations.

Natural Bonding Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. uni-muenchen.de It provides a description of the molecule in terms of localized bonds and lone pairs, and quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would reveal the extent of conjugation between the nitro group, the aniline (B41778) ring, and the allylamino group. It would also quantify the strength of intramolecular hydrogen bonds, if any. This type of analysis has been instrumental in explaining the structure and stability of related compounds.

Spectroscopic Property Prediction and Comparison with Experimental Data

A cornerstone of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the vibrational and electronic spectra of molecules. rasayanjournal.co.inresearchgate.net

For this compound, computational methods can predict its Fourier-Transform Infrared (FT-IR) and Raman spectra. These calculations provide the harmonic vibrational frequencies, IR intensities, and Raman activities of the molecule's normal modes. rasayanjournal.co.inscholarsresearchlibrary.com By comparing these predicted spectra with experimentally recorded ones, a detailed assignment of the vibrational bands can be achieved. For instance, studies on similar molecules like 2-chloro-4-nitroaniline (B86195) and 2-methoxy-4-nitroaniline (B147289) have demonstrated excellent agreement between calculated (using methods like B3LYP with a 6-311G(d,p) basis set) and experimental vibrational frequencies. scholarsresearchlibrary.comsphinxsai.com

The characteristic vibrations of the functional groups in this compound, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the vibrations of the allyl group and the benzene ring, can be precisely assigned. scholarsresearchlibrary.comlibretexts.org Any discrepancies between the computed and experimental data are often accounted for by the fact that calculations are typically performed for a single molecule in the gas phase, whereas experiments are often conducted in the solid or liquid phase where intermolecular interactions are present. globalresearchonline.net

Below is an illustrative data table showcasing the kind of comparison that can be made between experimental and computed vibrational frequencies for a substituted nitroaniline, based on findings for similar molecules.

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) |

| N-H Asymmetric Stretch | ~3400 | ~3410 |

| N-H Symmetric Stretch | ~3300 | ~3305 |

| C-H Aromatic Stretch | ~3100 | ~3108 |

| NO₂ Asymmetric Stretch | ~1530 | ~1535 |

| C=C Aromatic Stretch | ~1600 | ~1605 |

| NO₂ Symmetric Stretch | ~1350 | ~1355 |

| C-N Stretch | ~1300 | ~1310 |

This table is illustrative and based on typical data for substituted nitroanilines.

Furthermore, computational methods can predict the UV-Vis absorption spectrum of this compound. The electronic transitions, oscillator strengths, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and the electronic excitation properties of the molecule. sphinxsai.com Studies on p-nitroaniline derivatives have shown that the nature of substituents significantly affects the HOMO-LUMO gap and, consequently, the absorption spectrum. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at a molecular level. rsc.org For this compound, computational methods can be used to explore various potential reaction pathways, identify transition states, and calculate activation energies. smu.edu

Given the structure of this compound, several types of reactions could be computationally investigated. For instance, the allylamino group could undergo reactions such as electrophilic addition to the double bond or reactions involving the nitrogen atom. The nitroaniline core is susceptible to nucleophilic aromatic substitution. researchgate.net

A computational study of a potential reaction, for example, the intramolecular cyclization of the allyl group onto the aromatic ring, would involve the following steps:

Reactant and Product Optimization: The geometries of the reactant (this compound) and the potential cyclized product are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state connecting the reactant and product is performed. This is a critical step in understanding the energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and the product. smu.edu

Studies on similar systems, such as the intramolecular nucleophilic attack of an amine group on an amide bond, have successfully used computational methods (like ωB97XD/6–311+G(d,p)//MP2/6–311+G(d,p)) to determine the most favorable reaction mechanism and calculate activation energies that are in good agreement with experimental data. usfq.edu.ec Similarly, the mechanism of reactions involving nitroarenes with nucleophiles has been computationally explored, revealing the possibility of different initial reaction steps, including addition to the ring or the nitro group. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely reveal the following features:

Negative Potential: The most negative potential would be concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The nitrogen atom of the amino group and the π-system of the benzene ring would also exhibit negative potential, albeit to a lesser extent. nrct.go.thnih.gov

Positive Potential: The hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring would show positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.net

MEP analysis has been successfully applied to various aniline derivatives to understand their reactivity. researchgate.netnrct.go.th For instance, in a study of different nitroaniline isomers, MEP maps helped to identify the most reactive sites for electrophilic and nucleophilic attack. nrct.go.th This information is crucial for predicting the regioselectivity of chemical reactions and understanding intermolecular interactions. mdpi.com

Below is an illustrative table summarizing the expected MEP characteristics for this compound based on the analysis of similar compounds.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of NO₂ group | Highly Negative | Prone to electrophilic attack |

| Nitrogen atom of NH₂ group | Negative | Potential site for electrophilic attack and hydrogen bonding |

| Aromatic ring (π-system) | Negative | Susceptible to electrophilic attack |

| Hydrogen atoms of NH₂ group | Positive | Prone to nucleophilic attack/hydrogen bond donation |

| Hydrogen atoms of the ring | Positive | Susceptible to nucleophilic attack |

This table is illustrative and based on general principles of MEP analysis for substituted anilines.

Solid State Chemistry and Crystal Engineering

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For organic molecules like those in the nitroaniline family, SCXRD provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformational states.

Determination of Molecular Geometry and Conformational States

SCXRD studies on related nitroaniline compounds, such as 4-nitroaniline (B120555), show that the molecule crystallizes in the monoclinic system jchps.com. The geometry of the molecule is determined with high precision, revealing the planarity of the benzene (B151609) ring and the relative orientations of the amino and nitro functional groups. The N-H stretching frequencies in primary aromatic amines are typically observed in the 3300-3500 cm⁻¹ range, which is consistent with the vibrational spectra of 4-nitroaniline jchps.com. The analysis of the crystal structure of related compounds allows for an understanding of how the allylamino and nitro groups in 4-(N-Allylamino)-3-nitroaniline likely influence its molecular conformation. The flexibility of the allyl group can lead to different conformational states within the crystal lattice.

Supramolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H...X Interactions

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. In nitroaniline derivatives, hydrogen bonding plays a crucial role in the formation of the supramolecular architecture. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. These interactions lead to the formation of extended chains or networks within the crystal.

Powder X-ray Diffraction (PXRD) and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a versatile technique used to assess the crystallinity of a bulk sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phases present in the material. For novel compounds, PXRD is essential for confirming the phase purity of a synthesized material and for identifying different polymorphic forms. The sharp peaks in a PXRD pattern are indicative of a well-ordered crystalline material.

Crystal Growth Techniques for X-ray Quality Crystals

The growth of high-quality single crystals is a prerequisite for SCXRD analysis and for the evaluation of many physical properties. For organic compounds like this compound, the slow evaporation solution growth technique is commonly employed. This method involves dissolving the purified compound in a suitable solvent to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of single crystals. The choice of solvent is crucial and is often determined through solubility studies. For similar nitroaniline compounds, solvents such as ethanol (B145695) have been successfully used to grow crystals suitable for X-ray diffraction jchps.com.

Non-linear Optical (NLO) Properties in Crystalline State

Organic materials with a donor-π-acceptor (D-π-A) structure, such as nitroanilines, are of significant interest for their nonlinear optical (NLO) properties. These materials can generate a second harmonic of incident light, a property that has applications in laser technology and telecommunications. The NLO response of a material is highly dependent on its molecular hyperpolarizability and the arrangement of the molecules in the crystal lattice. A non-centrosymmetric crystal structure is a key requirement for observing second-order NLO effects.

Computational studies on molecules like 4-nitroaniline have shown that they possess a non-zero first-order hyperpolarizability jchps.com. Experimental confirmation of the second harmonic generation (SHG) efficiency is often carried out using the Kurtz-Perry powder technique jchps.com. This method allows for a rapid assessment of the NLO activity of a powdered crystalline sample. The presence of the electron-donating allylamino group and the electron-withdrawing nitro group in this compound makes it a promising candidate for NLO applications, warranting further investigation into its crystalline-state properties.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter in the characterization of NLO materials.

Currently, specific quantitative data on the Second Harmonic Generation (SHG) efficiency for this compound is not available in the reviewed scientific literature. Research on analogous compounds, such as various derivatives of nitroaniline, indicates that the presence of both an electron-donating group (the allylamino group) and an electron-withdrawing group (the nitro group) on the aniline (B41778) backbone is a common structural motif for achieving significant NLO properties. The charge transfer between these groups can lead to a large molecular hyperpolarizability, a prerequisite for high SHG efficiency in the solid state. However, the bulk SHG efficiency is highly dependent on the crystalline symmetry. For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group.

Further experimental investigation is required to determine the SHG efficiency of this compound. Such studies would typically involve the Kurtz-Perry powder technique to screen for SHG activity, followed by measurements on single crystals to quantify the effective nonlinear optical coefficients.

| Compound | SHG Efficiency (vs. KDP or Urea) | Measurement Conditions |

| This compound | Data Not Available | - |

Molecular Orientation and Crystal Polarity Assessment

Detailed crystallographic data for this compound, which would provide insights into its molecular orientation and crystal packing, is not presently found in published studies. An assessment of its crystal polarity would necessitate single-crystal X-ray diffraction analysis. This technique would reveal the space group of the crystal. If the space group is polar (i.e., lacks a center of inversion), it would confirm a non-centrosymmetric arrangement necessary for properties like SHG.

The orientation of the nitro and allylamino groups relative to the benzene ring and to each other in the crystal lattice would be of particular interest. Hydrogen bonding interactions involving the amine proton and the oxygen atoms of the nitro group could play a significant role in directing the molecular packing and establishing a polar arrangement. The specific conformation of the allyl group could also influence the crystal structure. Without experimental crystallographic data, any discussion of molecular orientation and crystal polarity for this specific compound remains speculative.

Advanced Material Science Applications Chemical Basis

Chromophoric Systems and Dye Chemistry

The vibrant color of many organic dyes arises from the presence of a chromophore, a part of the molecule responsible for absorbing visible light. The 3-nitroaniline (B104315) core of 4-(N-Allylamino)-3-nitroaniline serves as a potent chromophoric system, which can be further extended and modified to create a diverse range of dyes.

Azo dyes, characterized by the -N=N- functional group, represent a major class of synthetic colorants. The synthesis of azo dyes incorporating the this compound moiety typically involves a two-step diazotization-coupling reaction.

First, a primary aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate is then subjected to a coupling reaction with an electron-rich coupling component. In this context, this compound can act as the coupling component. The electron-donating nature of the allylamino group activates the aromatic ring, directing the electrophilic diazonium salt to the ortho position.

The general synthetic scheme is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Azo Coupling: Ar-N₂⁺X⁻ + this compound → Ar-N=N-C₆H₃(NO₂)(NHCH₂CH=CH₂) + HX

The choice of the aromatic amine (Ar-NH₂) in the diazotization step allows for the fine-tuning of the resulting dye's color and properties. By varying the substituents on the aromatic ring of the diazonium salt, a wide palette of colors can be achieved.

The color of the synthesized azo dyes is determined by their absorption of light in the visible spectrum. The key spectroscopic characteristic is the wavelength of maximum absorption (λmax). The electronic transitions within the extended π-conjugated system of the azo dye are responsible for this absorption.

The λmax of these dyes is highly dependent on the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on the diazo component's ring and electron-donating groups on the coupling component's ring generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. The nitro group in the this compound moiety already provides a significant bathochromic effect.

Table 1: Representative Spectroscopic Data for Azo Dyes Derived from this compound

| Diazo Component (Ar-N₂⁺) | Coupling Component | Resulting Dye Structure | Typical λmax (nm) | Observed Color |

| Aniline (B41778) | This compound | C₆H₅-N=N-C₆H₃(NO₂)(NHCH₂CH=CH₂) | 450-480 | Yellow-Orange |

| p-Nitroaniline | This compound | O₂NC₆H₄-N=N-C₆H₃(NO₂)(NHCH₂CH=CH₂) | 500-540 | Red |

| p-Anisidine | This compound | CH₃OC₆H₄-N=N-C₆H₃(NO₂)(NHCH₂CH=CH₂) | 480-510 | Orange-Red |

Note: The λmax values are illustrative and can vary based on the solvent and specific substitution patterns.

The relationship between the molecular structure of these azo dyes and their properties, particularly their color and lightfastness, is a critical aspect of their design.

Color: As discussed, the electronic properties of the substituents play a dominant role in determining the λmax and thus the color. The push-pull system created by electron-donating groups (like the allylamino group) and electron-withdrawing groups (like the nitro group and the azo bridge) across the conjugated system is fundamental to achieving intense coloration.

Solvatochromism: The color of these dyes can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This arises from differential stabilization of the ground and excited states of the dye molecule by the solvent.

Lightfastness: The stability of the dye to photodegradation is another crucial property. The strength of the chemical bonds within the chromophore and the presence of groups that can quench excited states can influence the lightfastness. The nitro group, while beneficial for color, can sometimes have a detrimental effect on lightfastness.

Polymer Science and Functional Macromolecules

The presence of the allyl group (-CH₂-CH=CH₂) in this compound provides a reactive handle for its incorporation into polymeric structures. This allows for the development of functional macromolecules with tailored optical and chemical properties.

This compound can be directly utilized as a functional monomer. The allyl group is susceptible to polymerization, particularly through radical mechanisms. While allylic monomers are generally less reactive than vinyl monomers like styrene (B11656) or acrylates, they can be polymerized under suitable conditions.

The synthesis of this monomer itself involves the reaction of 4-amino-2-nitroaniline with an allyl halide, such as allyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct.

The incorporation of the this compound unit into a polymer can be achieved in two primary ways:

Direct Polymerization: Homopolymerization of this compound or its copolymerization with other monomers can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer would have the chromophoric nitroaniline moiety attached to the polymer backbone via the nitrogen atom. However, the polymerization of allylic monomers can be prone to chain transfer reactions, which may limit the achievable molecular weight.

Post-Polymerization Modification: An alternative strategy involves first synthesizing a polymer with reactive side chains and then grafting the this compound molecule onto it. For example, a polymer with pendant chloro- or bromo-functional groups could react with the amino group of this compound to attach it as a side chain.

The resulting functional polymers, containing the nitroaniline chromophore, can exhibit interesting properties. For instance, they could be used as polymeric dyes for textiles or as materials with nonlinear optical (NLO) properties. The polymeric nature can improve the processability and thermal stability of the chromophore.

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Method | Description | Resulting Polymer Structure |

| Radical Homopolymerization | The allyl group of the monomer undergoes radical polymerization. | The nitroaniline moiety is part of the repeating unit in the main chain. |

| Radical Copolymerization | The monomer is polymerized along with a comonomer (e.g., styrene, methyl methacrylate). | The nitroaniline moiety is randomly distributed along the polymer backbone. |

| Post-Polymerization Functionalization | A pre-formed polymer with reactive sites is reacted with the monomer. | The nitroaniline moiety is attached as a side chain to the polymer backbone. |

The ability to integrate the chromophoric and reactive features of this compound into larger molecular and macromolecular structures underscores its importance as a versatile building block in the ongoing development of advanced materials.

Design of Hybrid Organic-Inorganic Materials with Nitroaniline Derivatives

Hybrid organic-inorganic materials merge the advantageous properties of both organic molecules and inorganic frameworks, such as processability and stability, respectively. acs.org Nitroaniline derivatives are particularly interesting for these materials due to their electronic properties.

One approach to creating these hybrid materials involves the synthesis of bridged silsesquioxanes with nitroaniline compounds, which are then intercalated between layers of materials like magadiite. acs.org For instance, 4-nitro-N,N'-bis(3-trimethoxysilyl)propylaniline can covalently bond with the surface silanol (B1196071) groups of the inorganic silicate (B1173343) layers. acs.org This process results in layered organic-inorganic hybrids with a thermally stable network where the organic spacers remain even after treatment with acid. acs.org Such materials exhibit micro- and mesoporosity due to the galleries formed by the organic linkers, making them promising for applications as sensors and in nonlinear optics. acs.org

Another method is the one-pot synthesis combining a sol-gel process with a nucleophilic aromatic substitution reaction. researchgate.net For example, p-nitroaniline-functionalized chromophoric organic-inorganic hybrid materials can be created by reacting 4-fluoronitrobenzene with 3-aminopropyltrimethoxysilane. researchgate.net In this process, tetraethoxysilane (TEOS) acts as a solvent in the initial reaction step. researchgate.net The resulting xerogels show that the chromophore is well-protected by the silica (B1680970) matrix, which is advantageous for pigment applications. researchgate.net The chromophore content can be adjusted by changing the ratio of the organosilicon precursor to TEOS or by using trialkoxysilanes with multiple amino groups. researchgate.net

Zirconia/silica/thiazole azo dye hybrid materials have also been synthesized using p-nitroaniline as a diazonium component. internationaljournalssrg.org These materials are created through a sol-gel process with vinyltriethoxysilane (B1683064) (VTES) as a precursor, along with zirconium n-propanoxide and TEOS. internationaljournalssrg.org The resulting hybrid materials exhibit a network structure with potential for use in high molecular weight products. internationaljournalssrg.org

Table 1: Examples of Nitroaniline-Based Hybrid Materials

| Hybrid Material Type | Nitroaniline Derivative | Inorganic Component | Synthesis Method | Potential Application | Reference |

|---|---|---|---|---|---|

| Layered Hybrid | 4-nitro-N,N'-bis(3-trimethoxysilyl)propylaniline | Magadiite (silicate) | Pillaring with bridged silsesquioxanes | Sensors, Nonlinear Optics | acs.org |

| Chromophoric Xerogel | p-Nitroaniline functionalized silane | Silica | One-pot sol-gel and nucleophilic aromatic substitution | Pigments | researchgate.net |

| Azo Dye Hybrid | p-Nitroaniline | Zirconia/Silica | Sol-gel process | High molecular weight products | internationaljournalssrg.org |

Surface Functionalization of Materials (using related amine chemistry)

The amine group in compounds like this compound provides a reactive site for the surface functionalization of various materials. This modification can alter the surface properties, such as adhesion, biocompatibility, and chemical reactivity. Amine functionalization is a widely used strategy for grafting molecules onto inorganic adsorbents for applications like water treatment and gas capture. mdpi.com

A common method for functionalizing silica surfaces is through the use of aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (3-APTS). researchgate.net This molecule can react with surface hydroxyl groups, creating a layer of amine functionalities. researchgate.net The reactivity of these functionalized surfaces can then be used to covalently attach other molecules under mild conditions. researchgate.net Plasma-based methods offer a solvent-free and efficient way to create a high density of amine groups on surfaces, including chemically inert polymers like cycloolefin polymers (COP). rsc.org

The effectiveness of amine functionalization depends on creating well-dispersed and accessible amine sites. acs.org A molecular patterning technique can be used to create isolated amine sites on a silica surface, leading to more uniform reactivity. acs.org This is in contrast to traditional methods that can result in non-uniform amine sites. acs.org The choice of amine and the method of grafting (e.g., covalent bonding, impregnation) are crucial for the final properties of the material. mdpi.comacs.org

Table 2: Techniques for Amine-Based Surface Functionalization

| Functionalization Technique | Substrate Material | Amine Source Example | Key Principle | Reference |

|---|---|---|---|---|

| Thermally Activated Chemical Vapor Deposition | Silicon, Porous Silicon, Titanium | 3-aminopropyltriethoxysilane (3-APTS) | High-temperature activation of aminosilane (B1250345) vapor. | researchgate.net |

| Plasma Polymerization | Cycloolefin Polymer (COP) | Aminopropyltriethoxysilane and ethylenediamine | Solventless plasma process to form an aminated siloxane network. | rsc.org |

| Molecular Patterning | Silica | Tritylimine patterning agent | Spatial positioning of amine sites for site-isolated behavior. | acs.org |

| Chemical Grafting | Inorganic Adsorbents (e.g., silica, metal oxides) | APTES, Polyethyleneimine (PEI) | Covalent bonding of amines to the surface for enhanced adsorption. | mdpi.com |

Coordination Chemistry and Organometallic Applications

The presence of both an N-allylamine group and a nitroaniline moiety in this compound makes it a versatile ligand for the synthesis of metal complexes. The nitrogen atoms of the amine and the nitro group, as well as the allyl group's π-system, can potentially coordinate to metal centers.

Synthesis of Metal Complexes with N-Allylamine and Nitroaniline Ligands

Metal complexes of nitroaniline derivatives are often synthesized through the reaction of a metal salt with a Schiff base ligand derived from nitroaniline. For example, new Schiff base ligands can be formed by condensing 3-aldehydosalicylic acid with p-, m-, or o-nitroaniline. researchgate.net These ligands can then react with metal ions like Cu(II), Zn(II), Ni(II), and Co(II) to form complexes where the metal-to-ligand ratio is typically 1:2. researchgate.net Similarly, Schiff bases prepared from salicylaldehyde (B1680747) and 4-nitroaniline (B120555) have been used to create complexes with La(III), Co(II), Ni(II), and Cu(II). tandfonline.com

The synthesis of mixed ligand complexes is another approach. Chelates of Cu(II), Co(II), Mn(II), and Ni(II) have been prepared using Schiff bases derived from 4-nitroaniline and 2-hydroxyacetophenone, along with another Schiff base ligand. jocpr.com The resulting complexes have a 1:1:1 stoichiometry of the two different ligands to the metal ion. jocpr.com Palladium-catalyzed C-N coupling reactions are also employed to synthesize ligands, including those with allylamine, which can then be used to form metal complexes. acs.org

Ligand Design and Chelation Mechanisms

In many of these complexes, the nitroaniline-derived Schiff base acts as a bidentate or tridentate ligand. For instance, Schiff bases from 3-aldehydosalicylic acid and nitroaniline behave as dibasic tridentate ligands, coordinating through the carboxylate oxygen, hydroxyl oxygen, and the azomethine nitrogen. researchgate.net In mixed ligand complexes with Schiff bases from 4-nitroaniline, coordination occurs through the deprotonated phenolic oxygen and the azomethine nitrogen. jocpr.com

The allyl group introduces additional possibilities for coordination. While the primary coordination sites are often the nitrogen and oxygen atoms, the allyl group's double bond could potentially interact with the metal center, particularly in organometallic complexes. The design of such ligands can be fine-tuned to control the geometry and electronic properties of the resulting metal complex. nih.gov

Electronic and Structural Characterization of Metal Complexes

The electronic and structural properties of these metal complexes are investigated using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: A key feature in the IR spectra of Schiff base complexes is the shift of the azomethine (C=N) stretching frequency to a lower wavenumber upon coordination to the metal ion, indicating the involvement of the azomethine nitrogen in bonding. researchgate.netjocpr.com The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. jocpr.com

Electronic Spectra (UV-Vis): The electronic spectra provide information about the geometry of the complexes. For example, the d-d transitions observed for Co(II) and Ni(II) complexes can be indicative of octahedral or tetrahedral geometries. ijcce.ac.irresearchcommons.org Charge transfer bands are also commonly observed. ijcce.ac.ir

Magnetic Susceptibility: Magnetic moment measurements help to determine the geometry and the number of unpaired electrons in the metal center. researchcommons.org

Molar Conductance: Molar conductivity measurements in solution can distinguish between electrolytic and non-electrolytic complexes. jocpr.com

Table 3: Spectroscopic Data for a Representative Nitroaniline-Derived Schiff Base Metal Complex

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift of ν(C=N) from ~1630 cm⁻¹ to 1605-1620 cm⁻¹ | Coordination of azomethine nitrogen to the metal ion. | researchgate.net |

| Electronic Spectra (Co(II) complex) | Bands at 7373, 17213, and 20613 cm⁻¹ | Consistent with an octahedral geometry around the Co(II) ion. | ijcce.ac.ir |

| Molar Conductance | Low values (e.g., 10-30 ohm⁻¹mol⁻¹cm²) | The complex is a non-electrolyte. | jocpr.com |

Chemo-sensing Mechanisms (Chemical Recognition)

Nitroaniline derivatives are valuable in the development of chemosensors, particularly for the detection of metal ions and other analytes. The sensing mechanism often relies on changes in the photophysical properties of the sensor molecule upon binding with the target analyte.

Fluorescent chemosensors incorporating nitroaniline have been designed for the detection of specific metal ions. For example, a naphthol and nitroaniline-based sensor, BHMN, can detect Al³⁺ through a "turn-on" fluorescence response and Fe³⁺ through a color change from colorless to purple. researchgate.net The binding of the metal ion to the sensor molecule alters its electronic structure, leading to a change in its fluorescence or absorption properties.

The primary mechanisms behind the sensing action of such molecules include:

Photo-induced Electron Transfer (PET): In many fluorescent sensors, the fluorescence is initially quenched by a nearby electron-rich or electron-poor group through PET. osti.govrsc.org Upon binding to an analyte, this PET process can be inhibited, leading to a "turn-on" of fluorescence. Pyrene-based luminogens have been used to detect nitroaromatics, including p-nitroaniline, via a PET mechanism, resulting in fluorescence quenching with a very low limit of detection. rsc.org

Inner Filter Effect (IFE): This occurs when the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the fluorophore, leading to a decrease in the measured fluorescence intensity. researchgate.net

Formation of a Donor-Acceptor Complex: The interaction between an electron-rich sensor and an electron-deficient analyte can lead to the formation of a complex that quenches the fluorescence. researchgate.net

The selectivity of a chemosensor for a particular analyte is determined by the specific binding interactions between the sensor's recognition site and the analyte. These interactions can include electrostatic forces, hydrogen bonding, and the formation of coordinate bonds. researchgate.net

Principles of Molecular Recognition for Analytes (e.g., nitroaromatic compounds)

Molecular recognition is the foundation of chemical sensing. It involves the specific binding of a host molecule (the sensor) to a guest molecule (the analyte) through non-covalent interactions. For a sensor designed to detect nitroaromatic compounds, these interactions could include:

π-π Stacking: The electron-deficient aromatic rings of many nitroaromatic explosives can interact with the electron-rich aromatic systems of sensor molecules.

Hydrogen Bonding: The nitro groups of the analyte can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the sensor molecule.

Charge-Transfer Interactions: An electron-rich donor molecule can form a charge-transfer complex with an electron-deficient acceptor molecule, such as a nitroaromatic compound. This interaction often leads to the appearance of a new, distinct color.

The presence of both an aromatic ring and an amino group in this compound suggests it could potentially engage in these types of interactions. The allyl group could also be functionalized to further tune the molecule's recognition properties. However, without experimental data, this remains speculative.

Spectrophotometric and Photoluminescent Sensing Modalities

Once molecular recognition occurs, the interaction must be transduced into a detectable signal. Spectrophotometry and photoluminescence are two common modalities for this purpose.

Spectrophotometric Sensing relies on changes in the absorption of light by the sensor molecule upon binding to an analyte. The formation of a new complex can alter the electronic structure of the sensor, leading to a shift in its maximum absorption wavelength (a chromic shift) or a change in its absorbance intensity. This change can be quantified using a UV-Visible spectrophotometer.

Photoluminescent Sensing involves monitoring the fluorescence or phosphorescence of a sensor molecule. When the sensor binds to an analyte, its luminescent properties can be altered in several ways:

Quenching: The analyte can suppress the luminescence of the sensor through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For instance, electron-deficient nitroaromatics are known to be effective quenchers of fluorescence for many aromatic compounds.

Enhancement: In some cases, binding to an analyte can restrict intramolecular motions or block non-radiative decay pathways, leading to an increase in luminescence intensity.

Ratiometric Sensing: If the binding event causes a shift in the emission wavelength, the ratio of intensities at two different wavelengths can be used for detection, providing a more robust and reliable signal.

While the general principles are well-established, the specific application and performance of this compound as a spectrophotometric or photoluminescent sensor have not been documented in peer-reviewed literature. There is a lack of data on its photophysical properties, such as its absorption and emission spectra, quantum yield, and its response to the presence of various analytes, including nitroaromatic compounds. Consequently, no research findings or performance data tables can be presented at this time.

Future Research and Opportunities in the Chemistry of this compound

The compound this compound, a functionalized aromatic amine, represents a versatile molecular scaffold with significant potential for further scientific exploration. Its structure, featuring a nucleophilic secondary amine, an electron-withdrawing nitro group, and a reactive allyl group, opens avenues for diverse chemical transformations and applications. Future research is poised to unlock new synthetic methods, deeper mechanistic understanding, and novel materials derived from this platform.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.